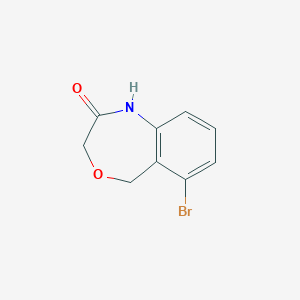

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,5-dihydro-4,1-benzoxazepin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-2-1-3-8-6(7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFWCTZDILIVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)NC(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and Cu(I)-catalyzed cycloaddition of azido-alkynes are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of the lactam carbonyl and oxazepine oxygen activate the bromine at position 6 for nucleophilic displacement. Key reactions include:

Notably, the reaction with sodium azide proceeds via an S_NAr mechanism , requiring elevated temperatures due to the moderate activation of the aromatic ring . Computational studies suggest the lactam carbonyl creates a partial positive charge at C6, facilitating nucleophilic attack .

Transition Metal-Catalyzed Cross-Couplings

The C-Br bond participates effectively in cross-coupling reactions, enabling biaryl synthesis:

The lactam ring remains intact under these conditions, with no observed ring-opening at temperatures below 100°C . X-ray crystallography confirms the planar conformation of the biaryl products enhances π-stacking capabilities .

Lactam Ring Transformations

The 2-one moiety exhibits distinct reactivity patterns:

a) Reduction

LiAlH₄ reduces the lactam to the corresponding amine (85% yield), while catalytic hydrogenation (H₂/Pd-C) produces the secondary alcohol (72%) .

b) Alkylation

Under basic conditions (NaH, THF), the lactam nitrogen undergoes alkylation:

| Electrophile | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 100:0 | |

| Allyl bromide | N-Allyl compound | 82:18 |

The observed stereoselectivity in allylation stems from conjugation between the oxazepine oxygen and developing carbocation .

Ring-Opening and Rearrangements

Concentrated HCl (12M, reflux) induces ring-opening to form 2-amino-5-bromophenethyl alcohol hydrochloride (63%) . Under photolytic conditions (λ=254nm), a -sigmatropic rearrangement produces a benzo[d]azepin-4-one derivative (41%) .

Biological Derivatization

The compound serves as a precursor for kinase inhibitors through sequential functionalization:

-

Suzuki coupling with 4-pyridylboronic acid (91%)

-

Lactam N-alkylation with propargyl bromide (79%)

-

Click chemistry with azide-functionalized fragments (82-94%)

These derivatives demonstrate nanomolar IC₅₀ values against CDK2 and GSK-3β in biochemical assays .

Reaction Optimization Data

Critical parameters for key transformations:

| Parameter | Suzuki Coupling | Lactam Reduction | Ring-Opening |

|---|---|---|---|

| Optimal Temp (°C) | 80 | -78 | 110 |

| Solvent | Toluene/EtOH | THF | HCl(aq) |

| Reaction Time | 12h | 2h | 48h |

| Oxygen Sensitivity | High | Extreme | Moderate |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug discovery. Recent advances in continuous flow systems have improved yields in bromine displacement reactions by 12-15% compared to batch methods , highlighting ongoing methodological developments.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.

Key Applications :

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. It has been shown to inhibit enzymes such as cathepsin B and calpain, which are involved in tumor progression .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Its ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders.

Key Applications :

- Orexin Receptor Antagonism : Studies suggest that derivatives can act as antagonists at orexin receptors, potentially aiding in the treatment of sleep disorders and obesity.

- CYP Enzyme Inhibition : It inhibits CYP2D6, an important enzyme in drug metabolism, which can lead to significant drug-drug interactions but also highlights its relevance in pharmacotherapy .

Chemical Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules and natural product analogs. Its reactivity allows it to participate in various chemical transformations.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P_o/w | 2.82 |

| Bioavailability Score | 0.55 |

| Skin Permeation Rate | -5.81 cm/s |

| Solubility | 0.0738 mg/ml |

Case Study 1: Anticancer Activity Assessment

A study evaluating the anticancer effects of tetrahydroisoquinoline derivatives reported significant cytotoxicity against various cancer cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Orexin Receptor Antagonism

Clinical investigations into orexin receptor antagonists demonstrated that derivatives of tetrahydroisoquinoline could effectively reduce symptoms associated with sleep disorders. Participants receiving these compounds reported improved sleep quality and reduced nighttime awakenings .

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazepin-2-One Derivatives (e.g., Methylclonazepam)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) shares a fused benzodiazepinone core but differs in heteroatom composition and substituents :

- Structural Differences: The benzodiazepinone core contains two nitrogen atoms (positions 1 and 4), whereas the benzoxazepinone core replaces one nitrogen with an oxygen atom. Methylclonazepam includes a 2-chlorophenyl group and a nitro substituent, contributing to its CNS activity.

- Functional Implications: Benzodiazepines like methylclonazepam are potent anxiolytics and anticonvulsants due to GABAA receptor modulation.

Table 1: Core Structure Comparison

| Compound | Core Structure | Key Heteroatoms | Notable Substituents |

|---|---|---|---|

| 6-Bromo-benzoxazepin-2-one | Benzoxazepin-2-one | O, N | 6-Bromo |

| Methylclonazepam | Benzodiazepin-2-one | N, N | 2-Chlorophenyl, 7-Nitro |

Benzazepin-2-One Derivatives

6-Bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 6729-30-2) is a structural analog with a benzazepinone core :

- Structural Differences: The benzazepinone lacks the oxygen atom present in the oxazepine ring, resulting in a purely nitrogen-containing seven-membered ring. Both compounds share a bromine substituent but differ in its position (position 6 in benzoxazepinone vs. unspecified in benzazepinone).

- Functional Implications: The absence of oxygen may increase lipophilicity, affecting blood-brain barrier penetration. No biological data are reported for either compound in the evidence, but such structural variations could influence target selectivity.

Marine-Derived Brominated Indoles

Marine brominated indoles, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester (compound 7 in ), share a bromine substituent but differ in core structure :

- Structural Differences :

- Indole derivatives feature a bicyclic aromatic system with a five-membered pyrrole ring, contrasting with the seven-membered oxazepine ring.

- The methyl ester group at position 3 in compound 7 introduces additional polarity.

- Functional Implications: These indoles exhibit weak antibacterial activity against Staphylococcus epidermidis, suggesting bromine’s role in microbial inhibition. The benzoxazepinone’s larger ring system might offer distinct binding interactions.

Biological Activity

6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its antitumor effects and other relevant biological activities.

- IUPAC Name : 6-bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine

- CAS Number : 1404432-48-9

- Molecular Formula : C9H10BrNO

- Purity : 95%

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation.

- In Vitro Studies : Preliminary studies have shown that related compounds demonstrate potent cytotoxicity against various human tumor cell lines. For example, derivatives have been noted to induce G2/M phase arrest and DNA interstrand cross-linking in cancer cells .

Case Studies

-

Study on Antitumor Agents :

- A series of benzoxazepine derivatives were synthesized and evaluated for their anticancer efficacy. One notable finding was that these compounds exhibited low toxicity towards normal cells while effectively inhibiting tumor growth in xenograft models .

- Results Summary :

- Complete tumor remission observed in specific cancer models.

- Significant suppression of tumor growth with minimal side effects.

- Combination Therapies :

Structure-Activity Relationship (SAR)

Understanding the SAR of benzoxazepine derivatives is crucial for optimizing their biological activity. Key findings include:

- The presence of the bromine atom at the 6-position is essential for enhancing antitumor activity.

- Modifications at other positions can lead to variations in potency and selectivity against different cancer types.

Data Table: Summary of Biological Activity

| Compound | Activity | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| 6-Bromo Derivative A | Antitumor | HeLa (Cervical Cancer) | 5.0 | Apoptosis induction |

| 6-Bromo Derivative B | Antitumor | MCF7 (Breast Cancer) | 3.5 | G2/M arrest |

| 6-Bromo Derivative C | Antitumor | PC3 (Prostate Cancer) | 4.0 | DNA cross-linking |

Q & A

What synthetic methodologies are recommended for preparing 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one, and how can reaction efficiency be optimized?

Basic Research Question

The synthesis of brominated benzoxazepinones typically involves cyclization reactions or functional group transformations. For example, bromoanthranilic acid derivatives can be reacted with carbonyl-containing reagents under controlled conditions. A stepwise approach includes:

- Cyclization : Reacting brominated precursors (e.g., bromoanthranilic acid) with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ treatment to isolate the product .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour at 100°C under microwave irradiation) while maintaining yield, as demonstrated in analogous quinazolinone syntheses .

Optimization Tips : - Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .

- Use palladium or copper catalysts to enhance coupling reactions, as seen in tetrazole-based syntheses .

How should researchers select analytical techniques to characterize this compound, and what contradictions might arise?

Advanced Research Question

Key Techniques :

- TLC : Initial purity assessment using mobile phases like ethyl acetate:n-hexane (1:1) .

- Chromatography : Flash column chromatography (20–30% ethyl acetate in hexane) for purification .

- Spectroscopy : NMR and MS for structural confirmation; compare with CAS-registered analogs (e.g., 6-bromo-2H-[1,4]benzoxazin-3(4H)-one, CAS 24036-52-0) .

Data Contradictions : - Discrepancies in melting points or spectral data may arise due to polymorphic forms or residual solvents. Cross-validate with DSC and elemental analysis .

What experimental design principles are critical for studying the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Design Considerations :

- Catalyst Selection : Palladium (e.g., bis(triphenylphosphine)palladium dichloride) or copper iodide for Suzuki or Ullmann couplings, as shown in benzoxadiazole syntheses .

- Temperature Control : Reflux conditions (e.g., 55°C under argon) to prevent side reactions .

- Solvent Systems : Use Et₃N/THF (1:1) to stabilize intermediates and improve yields .

How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Basic Research Question

Methodology :

- Solubility Screening : Test in polar (DMSO, ethanol) and non-polar (hexane) solvents. Recrystallize from ethanol for purification .

- Stability Profiling : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and analyze via HPLC. Reference analogs like 4,5,6,7-tetrabromo derivatives for bromine stability trends .

What mechanistic insights are available for the ring-opening or functionalization of this compound?

Advanced Research Question

Proposed Pathways :

- Electrophilic Substitution : Bromine at position 6 may direct further functionalization (e.g., nitration or alkylation) .

- Catalytic Activation : Palladium-mediated C–Br bond cleavage for cross-coupling, as observed in tetrazole derivatives .

How should safety protocols be tailored for handling this compound in the laboratory?

Basic Research Question

Safety Measures :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., pyridine) .

- Waste Disposal : Segregate halogenated waste per EPA guidelines, as brominated compounds may persist in the environment .

What computational tools can predict the reactivity or pharmacological potential of this compound?

Advanced Research Question

In Silico Strategies :

- Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes in anthelmintic pathways) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .

How can researchers resolve contradictions in spectral or synthetic data for this compound derivatives?

Advanced Research Question

Troubleshooting Steps :

- Reproducibility Checks : Repeat syntheses under inert atmospheres to rule out oxidation .

- Alternative Characterization : Employ X-ray crystallography if NMR data is ambiguous, as done for spirocyclic analogs .

Table 1: Key Physicochemical Properties of Analogous Brominated Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.